![molecular formula C21H27NO3 B5593671 N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide" is a chemical compound that has garnered interest in various fields due to its unique structure and potential applications. While specifics about this compound are not widely available in the literature, its analysis can be inferred from related compounds with similar structures and functional groups.
Synthesis Analysis
The synthesis of similar furamide compounds often involves complex organic reactions. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one, a related compound, employs palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006). Another related process is the synthesis of bio-based polyamide from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization (Mao et al., 2021). These methods indicate the complex nature of synthesizing furamide compounds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals various conformations and bonding patterns. For example, the crystal structure analysis of a related compound showed different conformations of cyclohexenone rings and intramolecular hydrogen bonds (Shi et al., 2007). These insights suggest that "N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide" may have a complex and stable structure due to potential intramolecular interactions.
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups can be intricate. For instance, the reductive methylation of cyclohexylamines to form derivatives for psychotropic activity evaluation demonstrates the reactivity of such compounds (Lowry & Huitric, 1971). This indicates that "N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide" could undergo similar complex reactions.
Physical Properties Analysis
The physical properties of related compounds include solubility, melting points, and molecular weight. For example, bio-based polyamides synthesized from similar compounds displayed high glass transition temperatures and poor crystallization due to asymmetric rigid structures (Mao et al., 2021). These characteristics might also be relevant to "N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide".
Chemical Properties Analysis
The chemical properties of compounds with furamide structures are often influenced by their functional groups. For instance, the antimicrobial activity of certain furamide derivatives indicates their potential biological interactions (Ghorab et al., 2017). This suggests that "N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide" might have similar chemical properties affecting its reactivity and interactions with other molecules.
Scientific Research Applications
Synthesis and Characterization of Bio-Based Polyamides
Bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine demonstrated high glass transition temperatures and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan. The molecular weight was found to be low, attributed to steric hindrance and side reactions such as N-methylation and decarboxylation. These bio-polyamides were soluble in DMSO, DMF, and DMAC, indicating potential applications in environmentally friendly materials (Mao, Pan, Ma, & He, 2021).
N-Methylated Derivatives and Solubility Properties
The preparation of N-methylated derivatives of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol showed unusual solubility and acidity properties. The ability to form both intermolecular and intramolecular H-bonds is likely responsible for the good solubility in common solvents, while the high acidity could be explained by electrostatic interactions within the cyclohexane residue (Hegetschweiler, Erni, Schneider, & Schmalle, 1990).
Applications in Antiprotozoal Activity
Research into 2,5-bis(4-guanylphenyl)furans and related analogues revealed specific compounds with significant activity against Trypanosoma rhodesiense in mice, suggesting potential for antiprotozoal drug development. The structure-activity relationship and synthesis route of these compounds provide a foundation for further exploration in medicinal chemistry (Das & Boykin, 1977).
Synthesis and Properties of Aromatic Polyamides
The synthesis of aromatic polyamides containing the cyclohexane structure yielded materials with high inherent viscosities, good solubility in polar aprotic solvents, and the ability to form transparent, flexible, and tough films. These polyamides exhibited high glass transition temperatures and excellent thermal stability, indicating their potential use in high-performance materials and engineering thermoplastics (Hsiao, Yang, Wang, & Chuang, 1999).
Enzymatic Synthesis of Biobased Polyamides
The enzymatic synthesis of 2,5-furandicarboxylic acid (FDCA)-based semi-aromatic polyamides using Candida antarctica lipase b demonstrated a new avenue for producing biobased alternatives to petroleum-based polyamides. The study revealed the effect of diamine chain length on polymerization kinetics and thermal properties, contributing to the development of sustainable and high-performance materials (Jiang, Maniar, Woortman, & Loos, 2016).
properties
IUPAC Name |
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15-9-10-18(13-16(15)2)24-14-19-11-12-20(25-19)21(23)22(3)17-7-5-4-6-8-17/h9-13,17H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPZNVJWXDYAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)N(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5593599.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5593623.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)
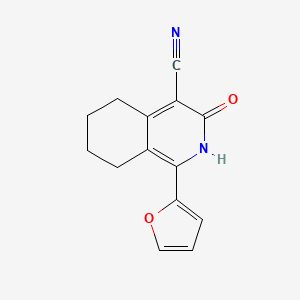
![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)
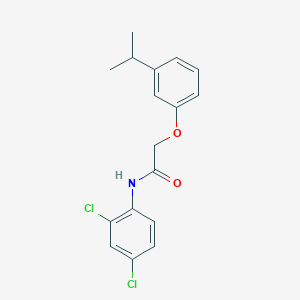
![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
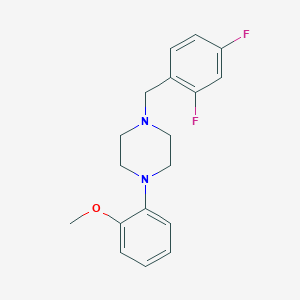
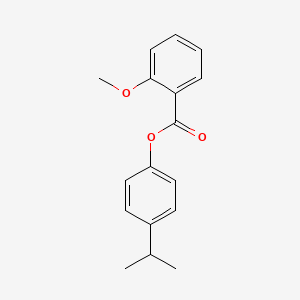
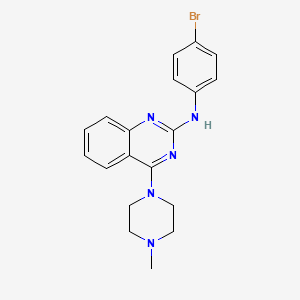
![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)